2-Butylpyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Butylpyrazole-3-carbaldehyde” is a chemical compound with the CAS Number: 1345472-13-0 and a linear formula of C8H12N2O . Its IUPAC name is 1-butyl-1H-pyrazole-5-carbaldehyde . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-Butylpyrazole-3-carbaldehyde” consists of a pyrazole ring attached to a butyl group and a carbaldehyde group . The InChI code for this compound is 1S/C8H12N2O/c1-2-3-6-10-8(7-11)4-5-9-10/h4-5,7H,2-3,6H2,1H3 .
Physical And Chemical Properties Analysis
“2-Butylpyrazole-3-carbaldehyde” has a molecular weight of 152.2 . It is recommended to be stored in a refrigerated condition .
Scientific Research Applications
Synthesis and Biological Activities
A pivotal area of application for derivatives of pyrazole carbaldehydes, including compounds structurally related to 2-Butylpyrazole-3-carbaldehyde, is in the synthesis of new heterocycles. These compounds have been evaluated for their antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. For instance, derivatives of thiophenylpyrazole have been synthesized and shown to exhibit significant biological activities, demonstrating the potential of pyrazole carbaldehydes in developing new therapeutic agents (Abdel-Wahab et al., 2012).
Advancements in Heterocyclic Chemistry
Pyrazole carbaldehydes serve as key intermediates in the synthesis of complex heterocyclic structures. For example, the use of N-BOC-4-aminopyrazole-5-carbaldehydes in the Friendländer synthesis has enabled the construction of pyrazolo[4,3-b]pyridines, highlighting the versatility of pyrazole carbaldehydes in organic synthesis (Yakovenko et al., 2019).
Application in Ionic Liquid Reactions
The reactivity of pyrazole-based carbaldehydes in condensation reactions has been explored in green chemistry, particularly in reactions carried out in ionic liquids. This approach not only improves the yield of the desired products but also aligns with the principles of sustainable chemistry, showcasing the role of these compounds in developing environmentally friendly synthetic methodologies (Hangarge et al., 2002).
Construction of Fused Ring Heterocycles
Another significant application of pyrazole-3-carbaldehyde derivatives is in the synthesis of fused ring heterocycles, which are of interest due to their biological activities. Methods involving intramolecular 1,3-dipolar cycloaddition reactions have been employed to construct biologically active fused heterocycles, demonstrating the compound's utility in creating pharmacologically relevant structures (Gaonkar & Rai, 2010).
Molecular Structure Studies
Studies on the molecular structure of pyrazole derivatives, including those related to 2-Butylpyrazole-3-carbaldehyde, have contributed to a deeper understanding of the buttressing effect of substituents on pyrazole rings. Such insights are crucial for designing compounds with desired physical and chemical properties (Trofimenko et al., 2001).
properties
IUPAC Name |
2-butylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-3-6-10-8(7-11)4-5-9-10/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHIUVHKQZMLDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718444 |
Source
|
Record name | 1-Butyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylpyrazole-3-carbaldehyde | |
CAS RN |
1345472-13-0 |
Source
|
Record name | 1-Butyl-1H-pyrazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.